- Preparation of hydroxycyclohexanecarboxamide derivatives as farnesoid X receptor agonists and uses thereof, World Intellectual Property Organization, , ,
Cas no 945557-29-9 (4-Bromo-2-fluoro-6-methylphenol)
4-Bromo-2-fluoro-6-methylphenol is a halogenated phenolic compound featuring bromine and fluorine substituents on an aromatic ring, along with a methyl group at the ortho position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the methyl group can influence steric and electronic properties. Its high purity and well-defined structure ensure consistent performance in demanding applications. Suitable for controlled functionalization, it is often employed in the development of bioactive molecules and advanced materials.
945557-29-9 structure
Product Name:4-Bromo-2-fluoro-6-methylphenol
CAS No:945557-29-9
MF:C7H6BrFO
MW:205.024344921112
CID:2141085
PubChem ID:19810907
Update Time:2025-06-08
4-Bromo-2-fluoro-6-methylphenol Chemical and Physical Properties
Names and Identifiers
-
- 2-hydroxy-3-fluoro-5-bromotoluene
- 4-bromo-2-fluoro-6-methylphenol
- XTQJUBRMJNLREH-UHFFFAOYSA-N
- Phenol,4-bromo-2-fluoro-6-methyl-
- 4-Bromo-2-fluoro-6-methylphenol (ACI)
- AT18860
- MFCD24715362
- A1-16445
- 945557-29-9
- DB-293120
- CS-0379842
- EN300-5313543
- SY390586
- SCHEMBL931070
- 4-Bromo-2-fluoro-6-methylphenol
-
- Inchi: 1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3
- InChI Key: XTQJUBRMJNLREH-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=C(C)C=1)O)F
Computed Properties
- Exact Mass: 203.95861g/mol
- Monoisotopic Mass: 203.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 20.2
4-Bromo-2-fluoro-6-methylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010013500-250mg |
4-Bromo-2-fluoro-6-methylphenol |
945557-29-9 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A010013500-500mg |
4-Bromo-2-fluoro-6-methylphenol |
945557-29-9 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A010013500-1g |
4-Bromo-2-fluoro-6-methylphenol |
945557-29-9 | 97% | 1g |
$1490.00 | 2023-08-31 | |
| Cooke Chemical | LN8553658-1g |
4-Bromo-2-fluoro-6-methylphenol |
945557-29-9 | 98% | 1g |
RMB 22993.60 | 2025-02-20 | |
| Enamine | EN300-5313543-0.05g |
4-bromo-2-fluoro-6-methylphenol |
945557-29-9 | 95% | 0.05g |
$202.0 | 2023-06-03 | |
| Enamine | EN300-5313543-0.1g |
4-bromo-2-fluoro-6-methylphenol |
945557-29-9 | 95% | 0.1g |
$301.0 | 2023-06-03 | |
| Enamine | EN300-5313543-0.25g |
4-bromo-2-fluoro-6-methylphenol |
945557-29-9 | 95% | 0.25g |
$431.0 | 2023-06-03 | |
| Enamine | EN300-5313543-0.5g |
4-bromo-2-fluoro-6-methylphenol |
945557-29-9 | 95% | 0.5g |
$679.0 | 2023-06-03 | |
| Enamine | EN300-5313543-1.0g |
4-bromo-2-fluoro-6-methylphenol |
945557-29-9 | 95% | 1g |
$871.0 | 2023-06-03 | |
| Enamine | EN300-5313543-2.5g |
4-bromo-2-fluoro-6-methylphenol |
945557-29-9 | 95% | 2.5g |
$1707.0 | 2023-06-03 |
4-Bromo-2-fluoro-6-methylphenol Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Acetic acid , N-Bromosuccinimide ; 0 °C; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
Reference
- Preparation of cyclohexanecarboxamide derivatives as farnesoid X receptor agonists and uses thereof, World Intellectual Property Organization, , ,
Production Method 3
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; 0 °C; 0 °C → rt; 3 h, rt
Reference
- Polymer-dispersed liquid crystal compositions, reverse-mode polymer dispersed liquid crystal elements, and associated selectively dimmable devices, United States, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; 0 °C; 0 °C → rt; 3 h, rt
Reference
- Liquid crystal compositions and derivative mixtures that allow adjustment of refractive indices by application of electric field, using selectively dimmable reverse-mode polymer dispersed liquid crystal elements that are transparent when no voltage is applied and opaque when voltage is applied, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; cooled; rt; 3 h, rt
Reference
- Preparation of 5H-pyrrolo[3,4-b]pyrazin-7-amine derivatives as β-secretase inhibitors and useful in the treatment of Aβ-related diseases, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; cooled; 3 h, rt
Reference
- 5-H-Pyrrolo[3,4-b]pyridine derivatives as Aβ inhibitors and their preparation and use for the treatment of Aβ-related diseases, World Intellectual Property Organization, , ,
Production Method 7
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 d, 50 psi, 50 °C
1.2 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; cooled; overnight, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Acetic acid ; cooled; overnight, rt
Reference
- Preparation of piperidinylaminopyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate , Triethylsilane Solvents: Dichloromethane ; 10 min, 0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- Preparation of indole sulfonamides as modulators of progesterone receptors, World Intellectual Property Organization, , ,
4-Bromo-2-fluoro-6-methylphenol Raw materials
4-Bromo-2-fluoro-6-methylphenol Preparation Products
4-Bromo-2-fluoro-6-methylphenol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:945557-29-9)4-Bromo-2-fluoro-6-methylphenol
Order Number:A1216304
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:37
Price ($):201/537
Email:sales@amadischem.com
4-Bromo-2-fluoro-6-methylphenol Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:945557-29-9)4-Bromo-2-fluoro-6-methylphenol
Purity:99%/99%
Quantity:250mg/1g
Price ($):201/537